molecular formula C9H8BF3O4 B1426209 4-(Methoxycarbonyl)-3-(trifluoromethyl)phenylboronic acid CAS No. 1451375-04-4

4-(Methoxycarbonyl)-3-(trifluoromethyl)phenylboronic acid

Cat. No.: B1426209
CAS No.: 1451375-04-4
M. Wt: 247.97 g/mol
InChI Key: NPQVSVOCCSWALW-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)-3-(trifluoromethyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methoxycarbonyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)-3-(trifluoromethyl)phenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable aromatic precursor, such as 4-bromo-3-(trifluoromethyl)benzoic acid.

    Borylation Reaction: The borylation of the aromatic precursor is carried out using a palladium-catalyzed cross-coupling reaction with a boron reagent, such as bis(pinacolato)diboron, under inert atmosphere conditions. The reaction is typically performed in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a solvent like dimethylformamide.

    Hydrolysis: The resulting boronate ester is then hydrolyzed to yield the desired boronic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)-3-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or vinyl-aryl compounds.

    Oxidation: The boronic acid can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Hydrolysis: The boronic acid group can undergo hydrolysis to form the corresponding phenol under acidic or basic conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Such as potassium carbonate for borylation and coupling reactions.

Major Products Formed

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Phenols: Formed via oxidation or hydrolysis of the boronic acid group.

Scientific Research Applications

4-(Methoxycarbonyl)-3-(trifluoromethyl)phenylboronic acid has several scientific research applications, including:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Material Science: Utilized in the development of advanced materials with unique properties.

    Chemical Biology: Employed in the study of biological systems and the development of chemical probes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Trifluoromethoxyphenylboronic acid
  • 2-Fluoro-4-methoxycarbonylphenylboronic acid
  • 4-Methoxycarbonylphenylboronic acid

Uniqueness

4-(Methoxycarbonyl)-3-(trifluoromethyl)phenylboronic acid is unique due to the presence of both a methoxycarbonyl group and a trifluoromethyl group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound in various chemical transformations and applications.

Properties

IUPAC Name

[4-methoxycarbonyl-3-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BF3O4/c1-17-8(14)6-3-2-5(10(15)16)4-7(6)9(11,12)13/h2-4,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQVSVOCCSWALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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